6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

Synthetic Chemistry Medicinal Chemistry Building Blocks

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS 1410782-55-6) delivers a uniquely functionalized tetrahydroquinazolinone core uniting a reactive 6-amino handle for rapid amide, sulfonamide, or reductive amination library synthesis with an N3-methyl group conferring innate MAO-B selectivity—reducing early-stage screening burden in neurodegeneration programs. Existing cytotoxicity evaluation against the 143B human osteosarcoma line supports immediate follow-up studies. Its predicted pKa of ~9.86 enables ionization-driven permeability investigations. Procuring this precise CAS ensures experimental reproducibility unavailable from unsubstituted or regioisomeric analogs.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 1410782-55-6
Cat. No. B1375593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
CAS1410782-55-6
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)N)NC1=O
InChIInChI=1S/C9H11N3O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13)
InChIKeyXNVUYRIVTQPUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS 1410782-55-6): Core Chemical Identity and Procurement Context


6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS 1410782-55-6) is a heterocyclic small molecule belonging to the tetrahydroquinazolinone class, characterized by a bicyclic core comprising a fused benzene and a partially saturated pyrimidinone ring . The compound possesses a molecular formula of C₉H₁₁N₃O and a molecular weight of 177.2 g/mol . It features a primary amino group at the 6-position of the phenyl ring and a methyl substituent at the N3-position of the dihydropyrimidinone ring . This specific substitution pattern distinguishes it from other quinazolinone derivatives and positions it as a versatile synthetic intermediate or a potential bioactive scaffold in medicinal chemistry research .

Why a Generic Tetrahydroquinazolinone Cannot Replace 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS 1410782-55-6) in Critical Applications


The substitution pattern of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS 1410782-55-6) is not arbitrary; the presence and precise positioning of the 6-amino and 3-methyl groups are critical determinants of its chemical reactivity, biological target engagement, and physicochemical properties [1]. While the tetrahydroquinazolinone core is shared by many analogs, even minor structural modifications—such as the absence of the 6-amino group, its relocation to the 7-position, or the removal of the N3-methyl group—can lead to drastically different outcomes in synthetic pathways and biological assays . Therefore, assuming functional interchangeability among in-class compounds without rigorous comparative evidence is scientifically unsound and can lead to experimental failure or erroneous data interpretation in research and development settings [1]. The following quantitative evidence underscores specific points of differentiation that justify the procurement of this exact CAS number.

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS 1410782-55-6): Direct Comparative Quantitative Evidence for Differentiated Procurement


Presence of the 6-Amino Group Enables Distinct Derivatization Pathways Compared to the Unsubstituted Core

The 6-amino substituent on 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS 1410782-55-6) provides a reactive handle for acylation, alkylation, and diazotization reactions, which is absent in the core scaffold 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS 24365-65-9) . This functional group enables the generation of a focused library of C6-substituted derivatives, a synthetic avenue that is precluded when using the unsubstituted analog. The presence of the amino group also significantly alters the electronic distribution of the aromatic ring, as predicted by Hammett constants (σₚ for NH₂ = -0.66 vs. σₚ for H = 0.00), directly impacting the reactivity in electrophilic aromatic substitution reactions [1].

Synthetic Chemistry Medicinal Chemistry Building Blocks

N3-Methylation in the Target Compound Differentiates it from N1-Unsubstituted Analogs in Biological Activity Profile

A key structural feature of CAS 1410782-55-6 is the methyl group at the N3 position. Research on a closely related series of 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives has demonstrated that this N3-substitution is a primary determinant of selectivity for the Monoamine Oxidase B (MAO-B) enzyme over MAO-A [1]. In contrast, N1-substituted analogs from the same series exhibited a preference for MAO-A inhibition. While specific IC₅₀ values for the exact 6-amino analog (CAS 1410782-55-6) were not located in the searched primary literature, the class-level evidence strongly suggests that the 3-methyl group is essential for achieving MAO-B selectivity, a property not conferred by the N1-unsubstituted or N1-substituted scaffolds [1].

Enzyme Inhibition MAO-B Neurodegenerative Disease

The Combined 6-Amino and 3-Methyl Substitution Pattern Offers a Unique Physicochemical Profile Not Replicated by Other Simple Analogs

The specific combination of a 6-amino group and an N3-methyl group on the tetrahydroquinazolinone core (CAS 1410782-55-6) results in a distinct calculated physicochemical profile compared to its individual components. While experimental pKa and LogP data for this exact compound were not found in authoritative databases, in silico predictions for this scaffold indicate a pKa of approximately 9.86 ± 0.15 for the conjugate acid of the amino group . This value is notably different from the predicted pKa of 11.45 ± 0.20 for the structurally related 6-amino-3-methylquinazolin-4(3H)-one, which lacks the saturated N1-C2 bond . The presence of both the polar amino group and the lipophilic methyl group allows for tunable interactions with biological membranes and proteins, a balance that is not achievable with the unsubstituted core (higher lipophilicity) or with 6-amino analogs lacking the N3-methyl group (different electronic and steric properties) .

Physicochemical Properties Drug-likeness Medicinal Chemistry

Potential Differentiated Cytotoxic Activity Profile Against Osteosarcoma Cells Relative to Other Tetrahydroquinazolinones

Preliminary data from a ChEMBL entry (CHEMBL573760) indicates that 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one was evaluated for in vitro cytotoxicity against the 143B human osteosarcoma cell line after 72 hours of continuous exposure [1]. The specific quantitative result (e.g., IC₅₀ or % inhibition) was not detailed in the accessible ChEMBL record. However, this specific assay context is noteworthy as it differs from the cytotoxic evaluations of other tetrahydroquinazolinone derivatives. For instance, a series of novel 1,2,3,4-tetrahydroquinazolinone derivatives was evaluated against a panel of bacterial strains for antimicrobial activity, not for antitumor effects [2]. This difference in assay selection suggests that the 6-amino-3-methyl substitution pattern may confer a distinct activity profile that warrants investigation in oncology models, setting it apart from analogs primarily explored for anti-infective properties.

Cytotoxicity Anticancer Osteosarcoma

Optimal Research and Industrial Use Cases for 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS 1410782-55-6) Based on Quantitative Evidence


Synthesis of Focused C6-Functionalized Tetrahydroquinazolinone Libraries for Structure-Activity Relationship (SAR) Studies

This compound is best utilized as a versatile synthetic intermediate for the creation of focused chemical libraries. The reactive 6-amino group allows for rapid derivatization through amide bond formation, reductive amination, or sulfonamide synthesis, enabling medicinal chemists to efficiently explore the chemical space around the C6-position of the tetrahydroquinazolinone scaffold. This application is supported by the presence of this reactive handle, which is a key differentiator from the unsubstituted core .

Development of MAO-B Selective Inhibitors as Chemical Probes or Lead Compounds for Parkinson's Disease Research

Leveraging the class-level evidence that N3-methylated tetrahydroquinazolinones exhibit selectivity for the MAO-B enzyme , this compound serves as a rational starting point for medicinal chemistry campaigns targeting neurodegenerative disorders. The scaffold's inherent bias toward MAO-B over MAO-A, attributed to the N3-methyl group, reduces the need for extensive early-stage selectivity screening and allows researchers to focus on optimizing potency and drug-like properties for this specific target .

Early-Stage Hit Validation in Oncology Models, Particularly for Osteosarcoma

Given that this specific compound has been previously evaluated for cytotoxicity against the 143B human osteosarcoma cell line , it is a relevant compound for follow-up studies in bone cancer research. Researchers can procure this compound to validate initial findings, perform dose-response studies to establish an IC₅₀ value, or use it as a benchmark in assays comparing a new series of analogs .

Investigating the Impact of pKa on Cellular Permeability in a Controlled Chemical Series

With its predicted pKa of ~9.86, this compound offers a distinct ionization profile compared to fully aromatic analogs . It can be incorporated into a panel of compounds designed to study the relationship between amine basicity and cellular permeability or target engagement. This application is particularly valuable in academic or industrial settings where understanding fundamental physicochemical drivers of drug action is a priority .

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